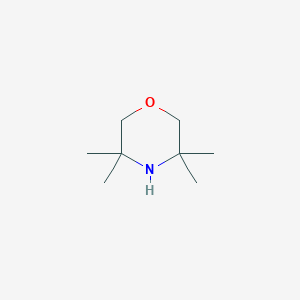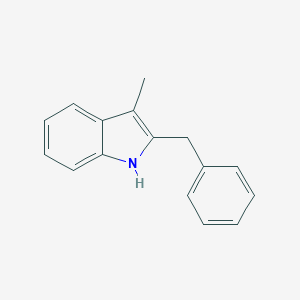
2-benzyl-3-methyl-1H-indole
Descripción general
Descripción
2-Benzyl-3-methyl-1H-indole belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The molecular formula of 2-Benzyl-3-methyl-1H-indole is C16H15N .
Synthesis Analysis
The synthesis of 2-benzyl-3-methyl-1H-indole can be achieved through Fischer indolisation . The use of a [Pd (tfa) 2 (box)] catalyst in iPrOH afforded symmetrical ketones bearing two indoles in good yields .Molecular Structure Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The molecular formula of 2-Benzyl-3-methyl-1H-indole is C16H15N . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Aplicaciones Científicas De Investigación
Cytotoxic Activity Against Cancer Cell Lines : Novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives demonstrated significant cytotoxicity and selectivity against diverse human cancer cell lines, suggesting potential applications in cancer therapy (Arafeh et al., 2021).
Sulfonylation, Acylation, and Alkylation of Indoles : Efficient methods for introducing sulfonyl, acyl, and alkyl protecting groups on the nitrogen of indole and its derivatives were developed, contributing to synthetic flexibility in organic chemistry (Ottoni et al., 1998).
Development of Fluorescent Probes : New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids showed potential as fluorescent probes due to their high fluorescence quantum yields and sensitivity to solvent polarity (Pereira et al., 2010).
Novel Method for Indole Formation : The thermolysis of 2-(N-acylamino)benzylphosphonium salts provided a novel method for the synthesis of 2-trifluoromethylindoles, indicating a new pathway for indole ring formation (Miyashita et al., 1996).
Catalyzed Reactions Involving Indoles : Various studies demonstrated the utility of indoles in catalyzed reactions, such as Sc(OTf)3-catalyzed tandem reactions (Gao & Wu, 2008) and palladium-catalyzed C3-benzylation of indoles (Zhu & Rawal, 2012).
Photophysical Studies of Indole Derivatives : The study of 2-methylbenz[c,d]indole and its derivatives showed the potential of indole-based methine dyes (Vasilenko et al., 1981).
Nucleophilic Reactivities of Indoles : Investigation into the nucleophilic reactivities of various indoles provided insights into their reactions with electrophiles, contributing to the understanding of indole chemistry (Lakhdar et al., 2006).
Anticancer and Docking Studies of Indole-Coumarin Hybrids : The synthesis of indole-coumarin hybrids showed promising results in anticancer studies and Bcl-2 docking studies (Kamath et al., 2015).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Propiedades
IUPAC Name |
2-benzyl-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-14-9-5-6-10-15(14)17-16(12)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCUBGSXWJAIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362407 | |
| Record name | 2-benzyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-methyl-1H-indole | |
CAS RN |
19013-50-4 | |
| Record name | 3-Methyl-2-(phenylmethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



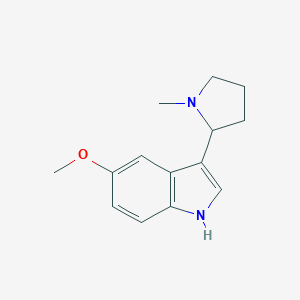
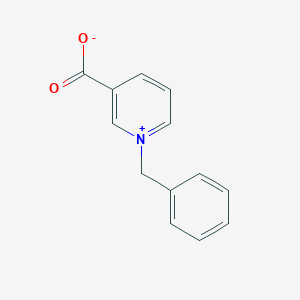
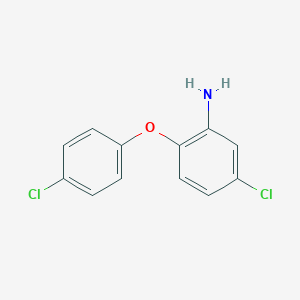
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
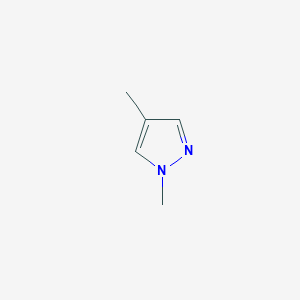
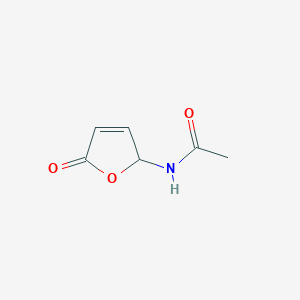
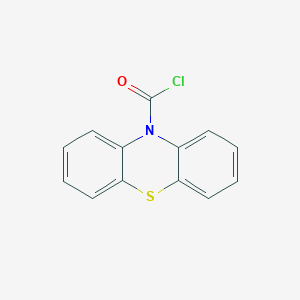
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

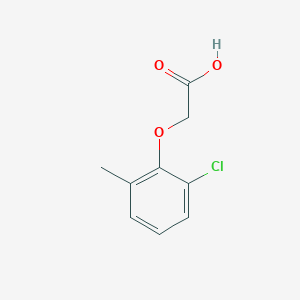
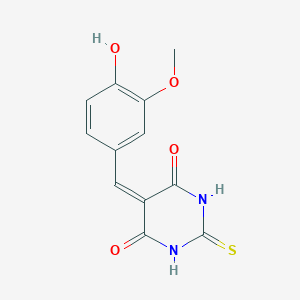

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
